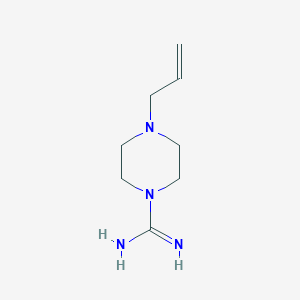
4-allylpiperazine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allylpiperazine-1-carboximidamide is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₈H₁₆N₄ and a molecular weight of 168.24 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-allylpiperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-allylpiperazine-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups like amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemical Properties and Structure
4-Allylpiperazine-1-carboximidamide is characterized by its piperazine ring structure with an allyl group and a carboximidamide functional group. Its unique structure allows for diverse interactions with biological targets, making it a valuable compound in drug development.
Medicinal Chemistry
- Thrombopoietin Receptor Agonism: This compound has been identified as a potential agonist for the thrombopoietin receptor, which is crucial for platelet production. Studies indicate that it can enhance platelet counts in models of thrombocytopenia, suggesting therapeutic potential in hematological disorders.
Antimicrobial Activity
- Research has demonstrated that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis. This makes it a candidate for developing new antibiotics .
Chemokine Receptor Modulation
- The compound has shown promise in modulating chemokine receptors such as CXCR4 and CCR5. These receptors are vital in various inflammatory and immune responses, indicating potential applications in treating diseases like HIV and other inflammatory conditions .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound suggests varied absorption and distribution characteristics. Similar compounds are metabolized primarily through hepatic pathways, influencing their bioavailability and therapeutic efficacy. Further studies are needed to elucidate the precise metabolic pathways involved.
Mécanisme D'action
The mechanism of action of 4-allylpiperazine-1-carboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler analog without the prop-2-en-1-yl and carboximidamide groups.
N-alkylpiperazines: Compounds with various alkyl groups attached to the piperazine ring.
Carboximidamides: Compounds with the carboximidamide functional group attached to different scaffolds.
Uniqueness
4-allylpiperazine-1-carboximidamide is unique due to its combination of the prop-2-en-1-yl group and the carboximidamide functional group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
4-prop-2-enylpiperazine-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-2-3-11-4-6-12(7-5-11)8(9)10/h2H,1,3-7H2,(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZUFHUCBPHQSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













